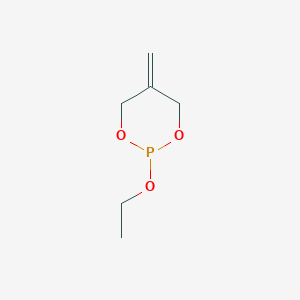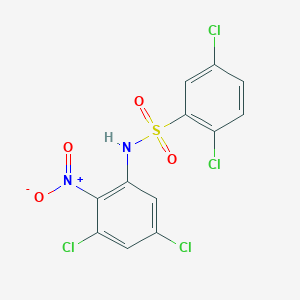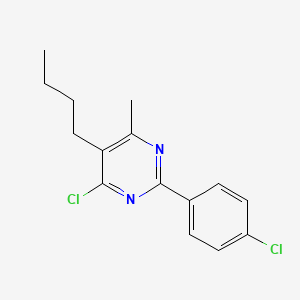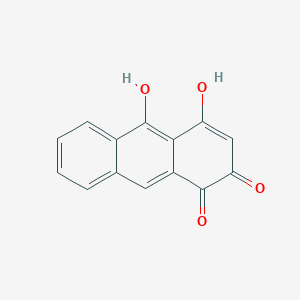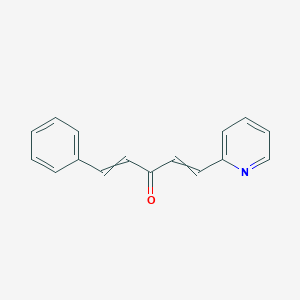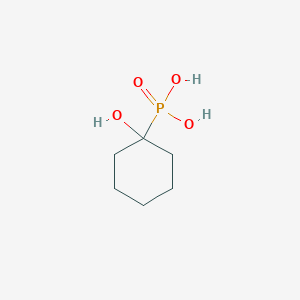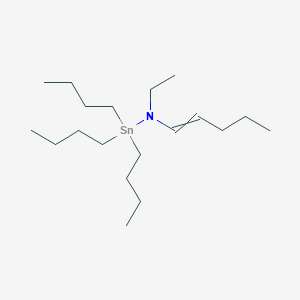
1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups, an ethyl group, and a pent-1-en-1-yl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine typically involves the reaction of tributyltin hydride with N-ethyl-N-(pent-1-en-1-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The butyl, ethyl, or pent-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tin oxides or organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,1-tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine
- 1,1,1-Tributyl-N-ethyl-N-(1-methylethenyl)stannanamine
Comparison: 1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine is unique due to the presence of the pent-1-en-1-yl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The specific structure of the pent-1-en-1-yl group can influence the compound’s interactions with other molecules and its overall behavior in various applications.
Eigenschaften
CAS-Nummer |
61385-64-6 |
|---|---|
Molekularformel |
C19H41NSn |
Molekulargewicht |
402.2 g/mol |
IUPAC-Name |
N-ethyl-N-tributylstannylpent-1-en-1-amine |
InChI |
InChI=1S/C7H14N.3C4H9.Sn/c1-3-5-6-7-8-4-2;3*1-3-4-2;/h6-7H,3-5H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
INWJUAHKWYBGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)N(CC)C=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
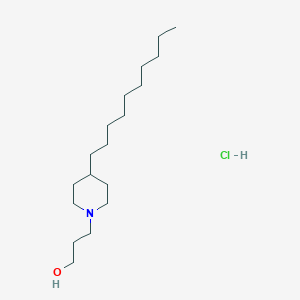
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

